molecular formula C14H19F4N5O2S B10930875 N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10930875
M. Wt: 397.39 g/mol
InChI Key: CGNLXLIKDNNEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of difluoromethyl groups via halogenation reactions and the attachment of sulfonamide groups through sulfonation reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled conditions to ensure consistency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

N~4~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N~4~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~4~-{2-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • **N~4~-{2-[3,5-BIS(METHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

N~4~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of difluoromethyl groups, which enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C14H19F4N5O2S

Molecular Weight

397.39 g/mol

IUPAC Name

N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H19F4N5O2S/c1-4-22-9(3)12(8(2)20-22)26(24,25)19-5-6-23-11(14(17)18)7-10(21-23)13(15)16/h7,13-14,19H,4-6H2,1-3H3

InChI Key

CGNLXLIKDNNEPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)F)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.